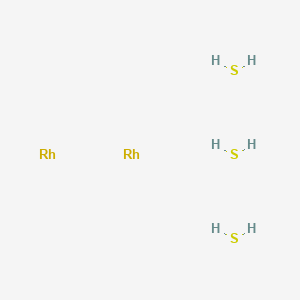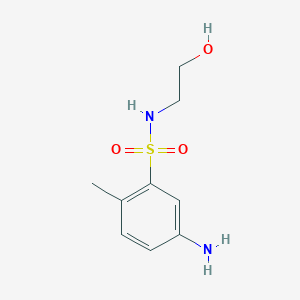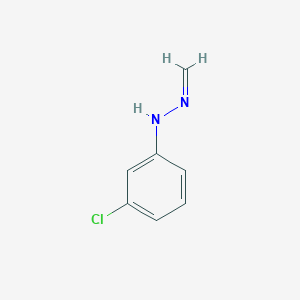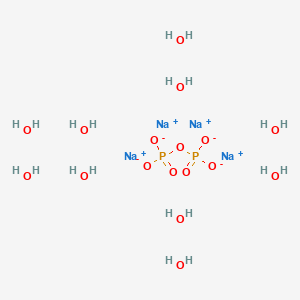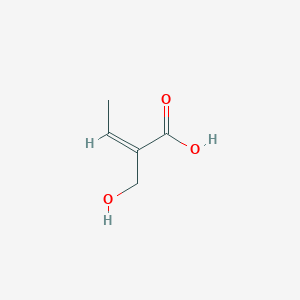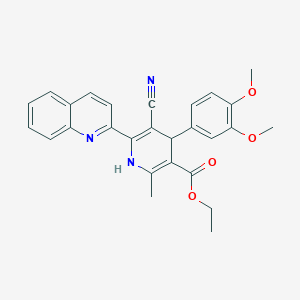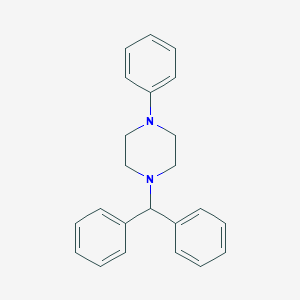
Piperazine, 1-(diphenylmethyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(diphenylmethyl)-4-phenyl- is a chemical compound that has been used in various scientific research applications. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry. Piperazine, 1-(diphenylmethyl)-4-phenyl- has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(diphenylmethyl)-4-phenyl- is not fully understood. However, it is known to bind to and activate GPCRs, particularly the serotonin and dopamine receptors. This activation leads to the modulation of various signaling pathways, including the cAMP and phosphatidylinositol pathways. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and tryptophan hydroxylase.
Biochemische Und Physiologische Effekte
Piperazine, 1-(diphenylmethyl)-4-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and modulate the immune system. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine. In addition, Piperazine, 1-(diphenylmethyl)-4-phenyl- has been shown to affect the levels of certain hormones, including cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-(diphenylmethyl)-4-phenyl- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation is that it has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is that it has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Piperazine, 1-(diphenylmethyl)-4-phenyl-. One direction is the further study of its potential as a novel anticancer agent. Another direction is the further study of its potential as a modulator of the immune system. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways. Finally, the development of more water-soluble derivatives of Piperazine, 1-(diphenylmethyl)-4-phenyl- could be explored to overcome its limitations in certain experiments.
Synthesemethoden
The synthesis of Piperazine, 1-(diphenylmethyl)-4-phenyl- can be achieved using various methods. One of the most commonly used methods involves the reaction of diphenylmethanol with 1-phenylpiperazine in the presence of a Lewis acid catalyst. The reaction yields Piperazine, 1-(diphenylmethyl)-4-phenyl- in good yields. Other methods involve the reaction of diphenylmethanol with 1-phenylpiperazine in the presence of a strong base or the reduction of 1-(diphenylmethyl)-4-phenylpiperazine using hydrogen gas and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(diphenylmethyl)-4-phenyl- has been used in various scientific research applications. It has been studied for its potential as a novel anticancer agent, as well as for its potential as a modulator of the immune system. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a modulator of the dopamine system. In addition, Piperazine, 1-(diphenylmethyl)-4-phenyl- has been used as a tool compound for the study of G protein-coupled receptors (GPCRs).
Eigenschaften
CAS-Nummer |
14258-45-8 |
|---|---|
Produktname |
Piperazine, 1-(diphenylmethyl)-4-phenyl- |
Molekularformel |
C23H24N2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-benzhydryl-4-phenylpiperazine |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)25-18-16-24(17-19-25)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChI-Schlüssel |
BJPNOKIBZZWAQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
14258-45-8 |
Synonyme |
1-(Diphenylmethyl)-4-phenylpiperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



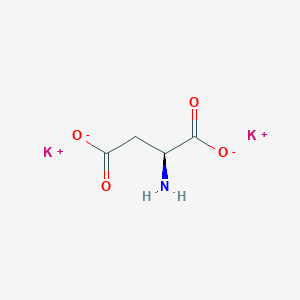
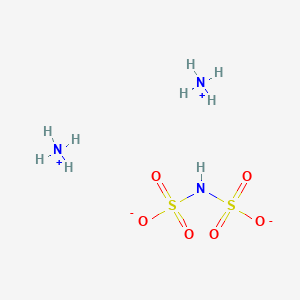
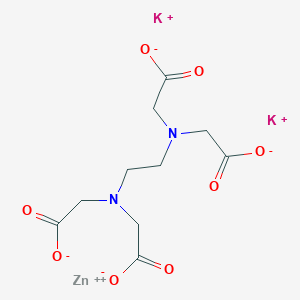
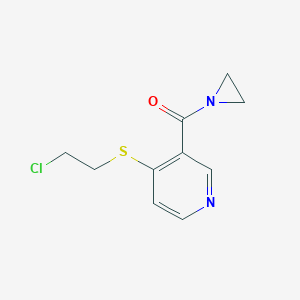
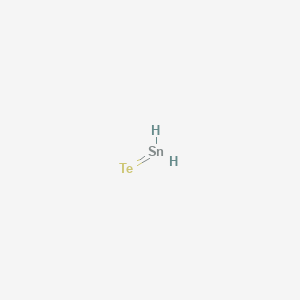
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
